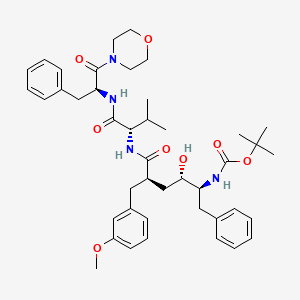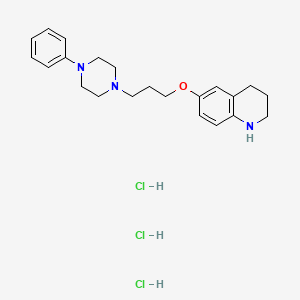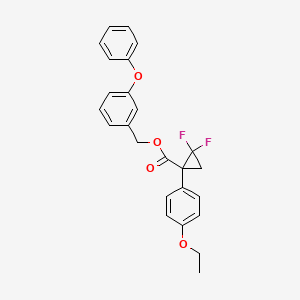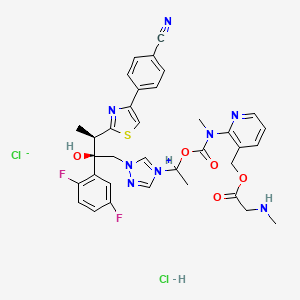
Isavuconazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isavuconazonium chloride is a second-generation triazole antifungal compound. It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body. This compound is used primarily for the treatment of invasive aspergillosis and mucormycosis, serious fungal infections that can be life-threatening, especially in immunocompromised patients .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isavuconazonium chloride involves multiple steps, including the formation of a triazolium salt tethered to isavuconazole via an ester moiety. One of the key steps in the synthesis is the use of an anion exchange resin to introduce the HSO4 anion into the formulation of the quaternary ammonium salt . The overall yield of the process is approximately 57%, with a high-performance liquid chromatography purity of 97.25% .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable intermediates and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it feasible for large-scale manufacturing .
化学反应分析
Types of Reactions
Isavuconazonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in antifungal therapies .
科学研究应用
Isavuconazonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of triazole antifungals.
Biology: It is used to study the mechanisms of fungal infections and the body’s response to antifungal treatments.
Medicine: It is used in clinical trials and treatments for invasive fungal infections, particularly in immunocompromised patients.
Industry: It is used in the development of new antifungal drugs and formulations
作用机制
Isavuconazonium chloride exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
相似化合物的比较
Similar Compounds
Voriconazole: Another triazole antifungal used for similar indications.
Posaconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal used for a variety of fungal infections.
Uniqueness
Isavuconazonium chloride is unique in its high solubility in water, which allows for intravenous administration without the need for a cyclodextrin vehicle. This reduces the risk of nephrotoxicity associated with cyclodextrin .
属性
CAS 编号 |
497235-79-7 |
|---|---|
分子式 |
C35H36Cl2F2N8O5S |
分子量 |
789.7 g/mol |
IUPAC 名称 |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;hydrochloride |
InChI |
InChI=1S/C35H35F2N8O5S.2ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;2*1H/q+1;;/p-1/t22-,23?,35+;;/m0../s1 |
InChI 键 |
QELOMWCWBPJMAS-XFERGYADSA-M |
手性 SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
规范 SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
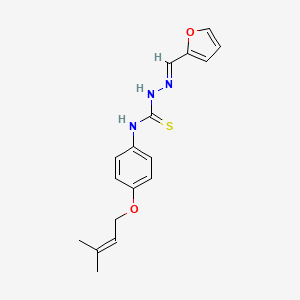




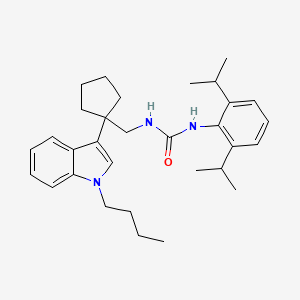
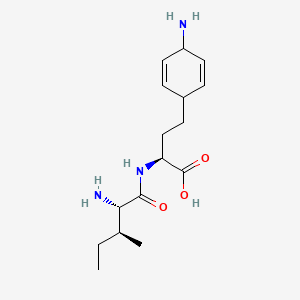

![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
